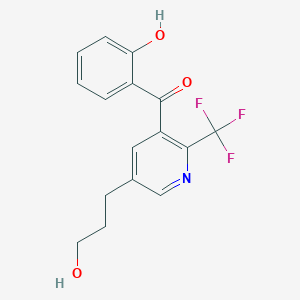
3-Salicyloyl-5-(3-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Salicyloyl-5-(3-hydroxypropyl)- is a chemical compound that belongs to the class of salicyloyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of 3-Salicyloyl-5-(3-hydroxypropyl)- consists of a salicyloyl group attached to a 3-hydroxypropyl chain, which imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be achieved through several synthetic routes. One common method involves the esterification of salicylic acid with 3-hydroxypropyl alcohol in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high purity .
Industrial Production Methods
For large-scale industrial production, the synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-Salicyloyl-5-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The salicyloyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Salicyloyl-5-(3-hydroxypropyl)- can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Salicyloyl-5-(3-hydroxypropyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Salicyloyl-5-(3-hydroxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methacroyl-3-salicyloyl-2-hydroxy propane: This compound has a similar structure but with a methacroyl group instead of a hydroxypropyl group.
3-Salicyloyl-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine: This derivative contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
3-Salicyloyl-5-(3-hydroxypropyl)- is unique due to its specific combination of the salicyloyl and hydroxypropyl groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H14F3NO3 |
|---|---|
Molekulargewicht |
325.28 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-[5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)15-12(8-10(9-20-15)4-3-7-21)14(23)11-5-1-2-6-13(11)22/h1-2,5-6,8-9,21-22H,3-4,7H2 |
InChI-Schlüssel |
DIEYQQKCGGWMRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC(=C2)CCCO)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
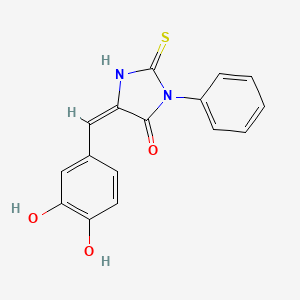

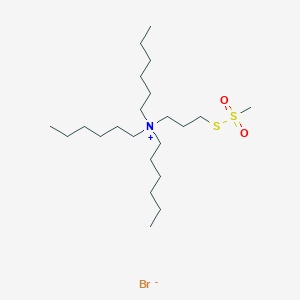



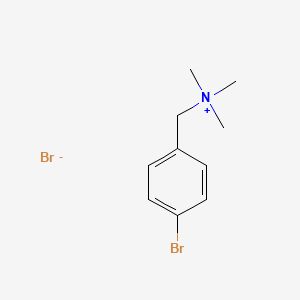


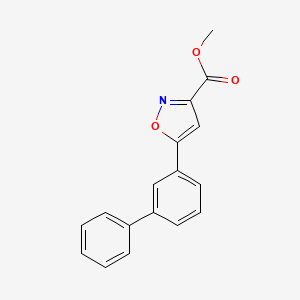
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)


